2-Chloro-3-fluorotoluene

Description

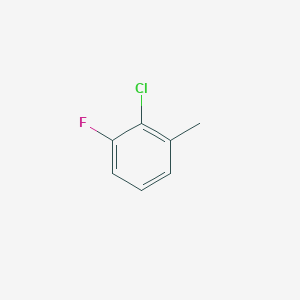

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCFYJSLWLBAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557707 | |

| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116850-28-3 | |

| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-3-fluorotoluene

CAS Number: 116850-28-3

This technical guide provides an in-depth overview of 2-Chloro-3-fluorotoluene, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic route with a detailed experimental protocol, and discusses its applications as a chemical intermediate.

Chemical and Physical Properties

This compound is a substituted toluene derivative with the molecular formula C₇H₆ClF.[1][2] Its chemical structure features a toluene backbone with a chlorine atom at the second position and a fluorine atom at the third position. The interplay of these substituents influences the molecule's reactivity and physical characteristics. While some experimental data is available, many of the physical properties are based on predicted values.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 116850-28-3 | [1][2] |

| Alternate CAS Number | 85089-31-2 | [3] |

| Molecular Formula | C₇H₆ClF | [1][2][3] |

| Molecular Weight | 144.57 g/mol | [1][3] |

| Boiling Point | 161 °C (experimental) | [4] |

| ~164.4 °C at 760 mmHg (predicted) | [1] | |

| Melting Point | -22.36 °C (predicted) | [1] |

| Density | ~1.2 g/mL (predicted) | [1] |

| IUPAC Name | 2-Chloro-1-fluoro-3-methylbenzene | [1] |

| Synonyms | 3-Chloro-2-fluorotoluene | [3] |

Synthesis of this compound

Diagram 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis via Sandmeyer Reaction

This protocol is adapted from general procedures for the diazotization of anilines and subsequent Sandmeyer reaction.

Step 1: Diazotization of 2-Fluoro-3-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2-Fluoro-3-methylaniline (1 equivalent) in aqueous hydrochloric acid (3 equivalents).

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2 equivalents) in hydrochloric acid.

-

Cool the copper(I) chloride solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

The reaction mixture can then be subjected to steam distillation to isolate the crude this compound.

-

The crude product should be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Purification of the final product can be achieved by fractional distillation under reduced pressure.

Applications in Research and Drug Development

Halogenated toluenes are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5][6][7] The presence of both chlorine and fluorine atoms in this compound provides multiple reaction sites and modulates the electronic properties of the aromatic ring, making it a versatile intermediate.

While specific applications for this compound are not extensively documented, its utility can be inferred from the applications of its isomers:

-

Pharmaceutical Synthesis: Isomers such as 2-chloro-6-fluorotoluene are used as precursors in the synthesis of more complex molecules, including pharmaceutical ingredients.[5][8] For example, it can be oxidized to form 2-chloro-6-fluorobenzaldehyde, a key intermediate.[8] this compound likely serves a similar role as a foundational scaffold for the construction of novel active pharmaceutical ingredients (APIs).[9] The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[9]

-

Agrochemical Synthesis: Halogenated aromatic compounds are integral to the synthesis of modern pesticides and herbicides.[5][6] The unique substitution pattern of this compound could be leveraged to create new agrochemicals with improved efficacy and selectivity.

-

Materials Science: Substituted toluenes are also used in the development of new materials, and the specific properties imparted by the chloro and fluoro groups could be of interest in this field.

Diagram 2: Potential applications of this compound as a chemical intermediate.

Safety and Handling

This compound is classified as a flammable liquid and may cause skin and eye irritation, as well as respiratory irritation.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The proposed experimental protocol is based on established chemical principles and should be performed by trained professionals in a suitably equipped laboratory.

References

- 1. chemical-suppliers.eu [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]

- 9. This compound | Organic Synthesis & Pharmaceutical Intermediates [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluorotoluene

Introduction

2-Chloro-3-fluorotoluene is a halogenated aromatic compound belonging to the toluene family. Its structure, featuring chlorine and fluorine atoms on the toluene backbone, imparts unique reactivity that makes it a valuable intermediate in advanced chemical synthesis. While not as widely documented as some of its isomers, its utility is inferred from the significant role similar chloro-fluorinated toluene derivatives play as building blocks in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of the molecular weight and other core physicochemical properties of this compound, presents relevant spectroscopic data, and outlines a plausible experimental protocol for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Properties

The fundamental identity and characteristics of a chemical compound begin with its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases. The key identifiers and molecular properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 144.57 g/mol | [3][4][5] |

| Molecular Formula | C₇H₆ClF | [3][4][5] |

| IUPAC Name | 1-chloro-2-fluoro-3-methylbenzene | [5] |

| CAS Number | 116850-28-3 | [3][4] |

| Synonyms | 2-Chloro-1-fluoro-3-methylbenzene | [4] |

| SMILES | CC1=C(C(=CC=C1)F)Cl | [3] |

Table 1: Identification and Core Molecular Properties of this compound.

Physicochemical Data

The physical state and behavior of this compound under various conditions are dictated by its physicochemical properties. These values are essential for designing reaction conditions, purification procedures (such as distillation), and for ensuring safe handling and storage. Much of the publicly available data for this specific isomer is predicted through computational models.

| Property | Value | Notes |

| Boiling Point | ~164.4 °C | Predicted at 760 mmHg[3][6] |

| Melting Point | -22.36 °C | Predicted[3] |

| Density | ~1.2 g/mL | Predicted[3][6] |

Table 2: Physical Properties of this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. For this compound, mass spectrometry provides key information about its molecular mass and fragmentation pattern.

Mass Spectrometry (GC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) data available in public databases confirms the molecular weight of the compound. The fragmentation pattern is characteristic of a halogenated aromatic molecule.[5]

| m/z Value | Description |

| 144 | Molecular Ion Peak (M⁺) |

| 109 | Top Peak, likely loss of Chlorine (M-Cl)⁺ |

Table 3: Key Mass Spectrometry Data for this compound from the NIST database.[5]

Infrared (IR) spectral data is also available, which would show characteristic absorption bands for C-H, C=C aromatic, C-F, and C-Cl bonds.[5]

Experimental Protocols: Synthesis

Proposed Synthesis of this compound via Diazotization

This protocol involves two main stages:

-

Diazotization: Conversion of the primary amine (2-chloro-3-fluoroaniline) into a diazonium salt using nitrous acid at low temperatures.

-

Hydrolysis/Decomposition: Thermal decomposition of the diazonium salt in the presence of an appropriate reagent to yield the final product.

Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, cool a solution of anhydrous hydrogen fluoride (HF) to 0-5 °C.[7][8]

-

Slowly add 2-chloro-3-fluoroaniline dropwise to the cooled HF, maintaining the temperature below 10 °C. Allow the mixture to stir for 1 hour to ensure complete salt formation.[8]

-

In a separate vessel, prepare a solution of sodium nitrite (NaNO₂) in water.

-

Slowly add the sodium nitrite solution to the aniline-HF mixture, keeping the reaction temperature strictly between 0-5 °C to form the diazonium fluoride salt.[7] The completion of diazotization can be checked with starch-iodide paper.

-

-

Thermal Decomposition (Pyrolysis):

-

Once diazotization is complete, the reaction mixture is heated gently and in a controlled manner. A two-stage heating profile is recommended to manage the exothermic decomposition and minimize impurity formation.[7][9]

-

Stage 1: Slowly raise the temperature to approximately 30 °C over 1.5-2 hours.[9]

-

Stage 2: Continue to heat the mixture from 30 °C to 50 °C over 2.5-3 hours.[9] During this phase, the diazonium salt decomposes, releasing nitrogen gas and forming this compound.

-

-

Work-up and Purification:

-

After the evolution of nitrogen gas ceases, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. An organic phase containing the crude product should be visible.

-

Separate the organic layer. Wash it sequentially with a dilute sodium carbonate solution to neutralize residual acid, followed by water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent/impurities by fractional distillation under reduced pressure to obtain pure this compound.

-

Caption: Proposed workflow for the synthesis of this compound.

Role in Chemical Synthesis

Halogenated toluenes are crucial intermediates in the synthesis of complex organic molecules. The specific arrangement of chloro and fluoro substituents on the aromatic ring of this compound provides distinct reactive sites for further functionalization through techniques like nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or modification of the methyl group. This positions the compound as a key building block for creating novel Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals, where halogenation often enhances biological activity and metabolic stability.[1][2]

Caption: Logical relationship of this compound as a chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 116850-28-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 116850-28-3 [m.chemicalbook.com]

- 7. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 8. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]

- 9. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorotoluene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, imparts specific reactivity and properties that are of significant interest in the development of novel pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents allows for selective functionalization and modulation of physicochemical properties such as lipophilicity and metabolic stability in target molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available, certain properties are based on predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClF | [1][2] |

| Molecular Weight | 144.57 g/mol | [1][2] |

| CAS Number | 116850-28-3 | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 161 °C (experimental) | [3] |

| ~164.4 °C at 760 mmHg (predicted) | [1] | |

| Melting Point | -22.36 °C (predicted) | [1] |

| Density | ~1.2 g/mL (predicted) | [1] |

| SMILES | CC1=C(C(=CC=C1)F)Cl | [1] |

| InChI | InChI=1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Data |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 109, m/z 2nd Highest: 144.[4] |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available.[4] |

| ¹H NMR Spectroscopy | Specific data for this compound is not readily available in the searched literature. For the related isomer, 2-chloro-4-fluorotoluene, in CDCl₃, characteristic shifts are observed for the aromatic protons (δ 6.8-7.2 ppm) and the methyl protons (δ ~2.3 ppm).[5] |

| ¹³C NMR Spectroscopy | Specific data for this compound is not readily available in the searched literature. For the related isomer, 2-chloro-4-fluorotoluene, characteristic shifts for the aromatic carbons and the methyl carbon would be expected. |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles, particularly the Sandmeyer reaction, which is a well-known method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7] The synthesis can be envisioned to start from 2-fluoro-3-methylaniline.

Proposed Experimental Protocol:

Step 1: Diazotization of 2-Fluoro-3-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C with an ice-salt bath.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (1.1 equivalents) in concentrated hydrochloric acid.

-

Slowly add the freshly prepared cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash successively with dilute sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is governed by the electronic effects of its substituents on the aromatic ring. The methyl group is an electron-donating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Conversely, the chlorine and fluorine atoms are electron-withdrawing via induction but electron-donating through resonance, and are also ortho-, para-directors. The interplay of these effects influences the regioselectivity of further chemical transformations.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the positions for incoming electrophiles are directed by the existing substituents. The methyl group activates the ring towards EAS, while the halogens deactivate it. The directing effects of the substituents will determine the position of substitution.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing halogen atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to these groups, provided a suitable leaving group is present. The chlorine atom itself can act as a leaving group under certain conditions.

Role in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The incorporation of the chloro and fluoro substituents can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate. The fluorine atom, in particular, is often introduced to block metabolic oxidation sites or to modulate the pKa of nearby functional groups. The chlorine atom provides a handle for further diversification through cross-coupling reactions.

Caption: Logical relationships of this compound's properties.

Safety Information

This compound is classified as a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with a unique combination of substituents that make it a useful building block in the synthesis of complex organic molecules. Its distinct reactivity profile allows for selective functionalization, making it an important tool for researchers and professionals in the fields of drug discovery and agrochemical development. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. This compound | CAS 116850-28-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloro-3-fluorotoluene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details two plausible synthetic routes, supported by established chemical principles and analogous transformations, complete with experimental protocols, quantitative data, and process visualizations.

Executive Summary

The synthesis of this compound is most effectively achieved through diazotization of an appropriately substituted aminotoluene, followed by a halogen exchange reaction. This guide outlines two primary pathways:

-

Pathway A: A Sandmeyer reaction starting from 3-fluoro-2-aminotoluene.

-

Pathway B: A Balz-Schiemann type reaction commencing with 2-chloro-3-aminotoluene.

Both routes leverage well-established and scalable reaction mechanisms, providing reliable methods for the preparation of the target compound. The selection of a specific pathway may be influenced by the availability and cost of the starting materials.

Pathway A: Sandmeyer Reaction of 3-Fluoro-2-aminotoluene

This pathway involves the diazotization of 3-fluoro-2-aminotoluene, followed by a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine atom.

Caption: Pathway A: Synthesis via Sandmeyer Reaction.

Experimental Protocol

Step 1: Diazotization of 3-Fluoro-2-aminotoluene

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-fluoro-2-aminotoluene (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Cool the cuprous chloride solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-2-aminotoluene | N/A |

| Reagents | NaNO₂, HCl, CuCl | [1][2] |

| Molar Ratio (Amine:NaNO₂:CuCl) | 1 : 1.1 : 1.2 | [1] |

| Diazotization Temperature | 0-5 °C | [1] |

| Sandmeyer Reaction Temperature | 50-60 °C | [1] |

| Typical Yield | 60-80% | [1] |

Pathway B: Balz-Schiemann Type Reaction of 2-Chloro-3-aminotoluene

This route begins with the diazotization of 2-chloro-3-aminotoluene, followed by a fluorination reaction, analogous to the Balz-Schiemann reaction, to introduce the fluorine atom.

References

An In-Depth Technical Guide to 1-Chloro-2-fluoro-3-methylbenzene

IUPAC Name: 1-Chloro-2-fluoro-3-methylbenzene Synonyms: 2-Chloro-3-fluorotoluene CAS Number: 116850-28-3

This technical guide provides a comprehensive overview of 1-chloro-2-fluoro-3-methylbenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

1-Chloro-2-fluoro-3-methylbenzene is a halogenated aromatic compound. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClF | |

| Molecular Weight | 144.57 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 157-158 °C | |

| Density | 1.18 g/cm³ | |

| Flash Point | 48 °C | |

| Solubility | Insoluble in water; Soluble in common organic solvents |

Synthesis

A plausible and widely used method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[1] This reaction involves the diazotization of an aromatic amine followed by a copper(I)-catalyzed displacement of the diazonium group with a halide.[1] For the synthesis of 1-chloro-2-fluoro-3-methylbenzene, the starting material would be 2-fluoro-3-methylaniline.[2][3]

Experimental Protocol: Synthesis of 1-Chloro-2-fluoro-3-methylbenzene via Sandmeyer Reaction

This protocol is a general representation of the Sandmeyer reaction and would require optimization for this specific substrate.

Step 1: Diazotization of 2-Fluoro-3-methylaniline

-

In a reaction vessel, dissolve 2-fluoro-3-methylaniline in a suitable acidic solution (e.g., aqueous hydrochloric acid).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a short period at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution is typically observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time to ensure the reaction goes to completion.

-

The crude 1-chloro-2-fluoro-3-methylbenzene can then be isolated by extraction with an organic solvent, followed by washing and drying of the organic layer.

-

Purification of the final product is typically achieved by distillation under reduced pressure.

Caption: Synthesis of 1-Chloro-2-fluoro-3-methylbenzene via Sandmeyer Reaction.

Applications in Drug Development

Halogenated organic compounds are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The presence of chlorine and fluorine atoms in 1-chloro-2-fluoro-3-methylbenzene can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

While a specific, publicly available synthesis of a commercial drug directly utilizing 1-chloro-2-fluoro-3-methylbenzene is not readily found, its structural motifs are present in various developmental and patented compounds. For instance, substituted toluenes are precursors in the synthesis of some fungicides and insecticides.[4][5]

A prominent example of a drug where related fluorinated and chlorinated building blocks are critical is the COX-2 inhibitor, Celecoxib. The synthesis of Celecoxib involves the condensation of a substituted phenylhydrazine with a trifluoromethyl-β-diketone.[6][7][8] Although 1-chloro-2-fluoro-3-methylbenzene is not a direct precursor, this example illustrates the importance of halogenated aromatic compounds in the synthesis of complex drug molecules.

Caption: Role of 1-Chloro-2-fluoro-3-methylbenzene as a building block.

Spectral Data

Definitive spectral data for 1-chloro-2-fluoro-3-methylbenzene is not widely available in public databases. However, data for the isomeric compound 2-chloro-6-fluorotoluene (CAS 443-83-4) is available from the NIST Chemistry WebBook and can provide an indication of the expected spectral features.[9][10]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with complex splitting patterns due to proton-proton and proton-fluorine coupling. A singlet corresponding to the methyl group protons would also be present.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to fluorine and chlorine will show characteristic chemical shifts and coupling constants.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom. Fragmentation patterns would likely involve the loss of chlorine, fluorine, and methyl radicals.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Safety and Toxicology

Conclusion

1-Chloro-2-fluoro-3-methylbenzene is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its synthesis is achievable through established methods like the Sandmeyer reaction. Further research into its applications and the full characterization of its properties will continue to be of interest to the scientific community.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. IL282413B2 - Toluene is converted into fungicides - Google Patents [patents.google.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. benchchem.com [benchchem.com]

- 8. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzene, 1-chloro-3-fluoro-2-methyl- [webbook.nist.gov]

- 10. Benzene, 1-chloro-3-fluoro-2-methyl- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-3-fluorotoluene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, and synthesis of 2-Chloro-3-fluorotoluene. The information is curated for researchers, scientists, and professionals in drug development who utilize halogenated aromatic compounds as key building blocks in organic synthesis.

Structural Formula and Chemical Identity

This compound, with the IUPAC name 1-chloro-2-fluoro-3-methylbenzene , is a substituted aromatic compound.[1] Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 3, and a methyl group at position 1.

The chemical identity of this compound is summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₇H₆ClF[2] |

| Molecular Weight | 144.57 g/mol [2] |

| CAS Number | 116850-28-3[2] |

| SMILES | CC1=C(C(=CC=C1)F)Cl[3] |

| InChI | InChI=1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3[1] |

Physicochemical and Spectroscopic Data

A collection of physical and spectroscopic data for this compound is presented below, crucial for its characterization and application in synthetic chemistry.

Physical Properties

The following table summarizes key physical properties of this compound. Note that some values are predicted.

| Property | Value |

| Boiling Point | ~164.4 °C at 760 mmHg (Predicted)[4] |

| Density | ~1.2 g/mL (Predicted)[4] |

| Melting Point | -22.36 °C (Predicted)[4] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

Mass Spectrometry (GC-MS) The gas chromatography-mass spectrometry data reveals a molecular ion peak consistent with the compound's molecular weight and a characteristic fragmentation pattern.[1]

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |

| 109 | 144 | 83 |

Infrared (IR) Spectroscopy A vapor-phase IR spectrum is available for this compound, which can be used to identify its functional groups and compare with synthesized batches.[1]

Synthesis of this compound

Proposed Experimental Protocol: Sandmeyer Reaction

A potential precursor for the synthesis of this compound is 3-fluoro-2-methylaniline. The general steps for a Sandmeyer reaction are as follows:

-

Diazotization of the Amine: The primary aromatic amine (3-fluoro-2-methylaniline) is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Displacement of the Diazonium Group: The diazonium salt is then reacted with a copper(I) chloride solution. This facilitates the substitution of the diazonium group with a chlorine atom, yielding this compound. The reaction is typically warmed to room temperature or slightly above to ensure the evolution of nitrogen gas and completion of the reaction.

-

Work-up and Purification: The reaction mixture is then worked up, which usually involves extraction with an organic solvent, washing of the organic layer to remove impurities, drying, and finally, purification of the product by distillation or column chromatography.

Applications in Drug Discovery and Development

Halogenated aromatic compounds like this compound are valuable building blocks in medicinal chemistry.[7] The presence and position of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[8]

While a specific drug molecule directly synthesized from this compound and its associated signaling pathway was not identified in the available search results, its structural motifs are found in various biologically active compounds. The strategic placement of chloro and fluoro substituents on a toluene scaffold allows for fine-tuning of molecular properties, making it a desirable intermediate for the synthesis of novel therapeutic agents.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a generalized workflow where a building block like this compound could be utilized in a drug discovery program.

This diagram outlines the progression from a starting chemical building block, through synthesis and biological screening, to the identification of a drug candidate and the elucidation of its mechanism of action on a biological pathway.

References

- 1. This compound | C7H6ClF | CID 522828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | CAS 116850-28-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-fluorotoluene: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-fluorotoluene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in the public literature, this document outlines a logical and chemically sound multi-step synthesis pathway derived from established organic chemistry principles. This guide includes detailed experimental protocols for each synthetic step, a summary of key quantitative data, and visualizations of the synthetic pathway and its general application in drug discovery workflows.

Introduction

This compound is a substituted toluene derivative that holds promise as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, offers multiple sites for functionalization. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable scaffold for the development of novel active pharmaceutical ingredients (APIs) and agrochemicals. This guide details a proposed synthesis, physicochemical properties, and the potential applications of this compound in a research and drug development context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 116850-28-3[1][2] |

| Molecular Formula | C₇H₆ClF[1][2] |

| Molecular Weight | 144.57 g/mol [1][2] |

| Boiling Point | ~164.4 °C at 760 mmHg (Predicted)[2] |

| Density | ~1.2 g/mL (Predicted)[2] |

| Melting Point | -22.36 °C (Predicted)[2] |

| IUPAC Name | 2-chloro-1-fluoro-3-methylbenzene |

| Synonyms | 2-Chloro-1-fluoro-3-methylbenzene[1] |

Proposed Synthesis of this compound

The discovery and initial synthesis of this compound are not well-documented in readily available literature. However, a plausible and efficient multi-step synthesis can be proposed based on well-established organic transformations. The proposed pathway, illustrated below, starts with the nitration of 3-fluorotoluene, followed by reduction of the nitro group, and culminates in a Sandmeyer reaction to introduce the chloro substituent.

Caption: Proposed synthesis of this compound.

Step 1: Nitration of 3-Fluorotoluene

The initial step involves the electrophilic aromatic substitution of 3-fluorotoluene to introduce a nitro group. The directing effects of the fluorine and methyl groups will influence the regioselectivity of this reaction.

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid (e.g., 25 mL) in a round-bottom flask, cooled to 0-5 °C in an ice bath, slowly add 3-fluorotoluene (e.g., 0.1 mol).

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 15 mL), keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of 3-fluorotoluene, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with stirring.

-

The solid precipitate, 3-fluoro-2-nitrotoluene, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

| Parameter | Value | Reference (Analogous Reaction) |

| Starting Material | 3-Chloro-2-fluorotoluene | [3] |

| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 | [3] |

| Reaction Temperature | 0-10 °C | [3] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | 60-70% | [3] |

Step 2: Reduction of 3-Fluoro-2-nitrotoluene

The second step is the reduction of the nitro group in 3-fluoro-2-nitrotoluene to an amino group, yielding 3-fluoro-2-aminotoluene. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-fluoro-2-nitrotoluene (e.g., 0.05 mol) in a suitable solvent such as ethanol (e.g., 100 mL).

-

Add a solution of tin(II) chloride dihydrate (e.g., 0.15 mol) in concentrated hydrochloric acid (e.g., 50 mL) to the flask.

-

Heat the mixture to reflux with stirring for a period of 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10).

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-fluoro-2-aminotoluene, which can be purified further if necessary.

| Parameter | Value | Reference (Analogous Reaction) |

| Starting Material | 3-Chloro-2-fluoro-5-nitrotoluene | [3] |

| Reducing Agent | Tin(II) chloride dihydrate | [3] |

| Molar Ratio (Substrate:SnCl₂·2H₂O) | 1 : 3 | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 1-3 hours | [3] |

| Typical Yield | 85-95% | [3] |

Step 3: Sandmeyer Reaction of 3-Fluoro-2-aminotoluene

The final step is the conversion of the amino group of 3-fluoro-2-aminotoluene to a chloro group via the Sandmeyer reaction. This involves the formation of a diazonium salt followed by its decomposition in the presence of a copper(I) chloride catalyst.[4][5]

Experimental Protocol:

-

Diazotization: Suspend 3-fluoro-2-aminotoluene (e.g., 0.03 mol) in a mixture of concentrated hydrochloric acid (e.g., 20 mL) and water (e.g., 20 mL) in a beaker, and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (e.g., 0.033 mol) in water (e.g., 10 mL) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (e.g., 0.033 mol) in concentrated hydrochloric acid (e.g., 15 mL). Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution.

-

Allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the mixture to room temperature. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 40 mL). Combine the organic layers and wash successively with dilute sodium hydroxide solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

| Parameter | Value | Reference (Analogous Reaction) |

| Starting Material | 5-Amino-3-chloro-2-fluorotoluene | [3] |

| Reagents | NaNO₂, CuCl, HCl | [3] |

| Molar Ratio (Amine:NaNO₂:CuCl) | 1 : 1.1 : 1.1 | [3] |

| Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Sandmeyer) | [3] |

| Reaction Time | ~2-3 hours | [3] |

| Typical Yield | 60-80% | [3] |

Application in Drug Discovery and Development

While specific signaling pathways directly modulated by this compound are not documented, its primary value lies in its role as a key building block for the synthesis of more complex, biologically active molecules. The unique combination and positioning of the chloro, fluoro, and methyl groups allow for diverse chemical modifications and fine-tuning of the physicochemical properties of a lead compound.

The general workflow for utilizing an intermediate like this compound in a drug discovery program is depicted below.

Caption: General workflow for drug discovery using an intermediate.

The chloro and fluoro substituents can modulate properties such as:

-

Lipophilicity: Affecting membrane permeability and oral absorption.

-

Metabolic Stability: Blocking sites of metabolism to increase half-life.

-

Binding Affinity: Participating in halogen bonding or other interactions with the target protein.

The chlorine atom, in particular, serves as a useful handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse structural motifs.

Conclusion

This compound represents a valuable and versatile chemical intermediate for applications in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical research. While specific details of its discovery are not prominent in the literature, a robust synthetic pathway can be proposed based on fundamental organic reactions. The detailed protocols and collated quantitative data from analogous reactions provided in this guide offer a solid foundation for researchers to synthesize and utilize this compound in their research endeavors. Its potential as a scaffold for the development of novel, biologically active compounds makes it a molecule of significant interest for further investigation.

References

An In-depth Technical Guide to 2-Chloro-3-fluorotoluene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorotoluene is a halogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, offers a nuanced combination of steric and electronic properties. This makes it a sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the halogen atoms provides multiple reactive sites for further functionalization, while the fluorine atom can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and increased lipophilicity, to the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the prediction of the properties of its derivatives. The key data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 116850-28-3 | |

| Molecular Formula | C₇H₆ClF | |

| Molecular Weight | 144.57 g/mol | |

| IUPAC Name | 1-Chloro-2-fluoro-3-methylbenzene | |

| Synonyms | 2-Chloro-1-fluoro-3-methylbenzene | |

| Predicted Boiling Point | ~164.4 °C at 760 mmHg | |

| Predicted Melting Point | -22.36 °C | |

| Predicted Density | ~1.2 g/mL |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following table summarizes available spectroscopic data.

| Technique | Data | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Top m/z peaks at 109 and 144. | |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. |

While detailed, publicly available NMR spectra for this compound are limited, data for the closely related isomer, 2-chloro-4-fluorotoluene, can provide valuable comparative insights for structural elucidation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step pathway, most commonly employing a Sandmeyer reaction as the key step for the introduction of the chlorine atom. A plausible and adaptable synthetic route starting from the readily available 3-fluoro-2-nitrotoluene is outlined below. This proposed synthesis is based on well-established organic transformations and analogies to the synthesis of similar halogenated aromatic compounds.

Proposed Synthetic Pathway

The overall synthetic transformation can be visualized as a three-step process:

-

Reduction of the Nitro Group: The nitro group of 3-fluoro-2-nitrotoluene is reduced to an amino group to yield 3-fluoro-2-methylaniline.

-

Diazotization: The resulting amino group is converted into a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following are detailed, adaptable experimental protocols for each step of the proposed synthesis.

Step 1: Reduction of 3-Fluoro-2-nitrotoluene to 3-Fluoro-2-methylaniline

-

Materials:

-

3-Fluoro-2-nitrotoluene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Concentrated sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-nitrotoluene (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux with stirring for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is greater than 10.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-fluoro-2-methylaniline, which can be purified further by vacuum distillation if necessary.

-

Step 2 & 3: Diazotization and Sandmeyer Reaction to Yield this compound

-

Materials:

-

3-Fluoro-2-methylaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Diethyl ether or dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Diazotization: In a beaker, suspend 3-fluoro-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature.

-

Work-up and Purification: Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with dilute sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

-

Applications in Drug Discovery and Development

Halogenated toluenes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine in this compound offers medicinal chemists a versatile scaffold for molecular design. The chlorine atom can be readily displaced or used as a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

Illustrative Synthetic Workflow in Drug Development

The following diagram illustrates a generalized workflow where an intermediate like this compound is utilized in the early stages of drug discovery and development.

Caption: Generalized workflow for drug development using a key intermediate.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis, while requiring a multi-step approach, relies on well-understood and scalable chemical reactions. The unique arrangement of its substituents provides a versatile platform for the synthesis of novel and complex molecules. As the demand for sophisticated and highly functionalized organic compounds continues to grow, the importance of building blocks like this compound in enabling the discovery and development of new medicines and crop protection agents is set to increase. This technical guide serves as a foundational resource for researchers and scientists looking to leverage the synthetic utility of this valuable compound.

Methodological & Application

Application Notes and Protocols for the Use of 2-Chloro-3-fluorotoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-3-fluorotoluene as a versatile intermediate in modern organic synthesis. The unique arrangement of the chloro, fluoro, and methyl substituents on the aromatic ring makes this compound a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The chlorine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of sterically hindered biaryl systems. The fluorine atom at the 3-position can significantly influence the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Key Applications in Biaryl Synthesis

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions to form C-C bonds, leading to the synthesis of functionalized biaryl compounds. These reactions are foundational in medicinal chemistry and materials science. The reactivity of aryl chlorides in such couplings is often lower than that of the corresponding bromides or iodides; however, the use of specialized catalysts and ligands can achieve high yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. It is known for its high functional group tolerance and the ability to form bonds between various types of carbon centers.

Reaction Principle: The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation (with an organozinc reagent), and reductive elimination.

Generalized Reaction Scheme:

Caption: Generalized Negishi coupling of this compound.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Negishi couplings of this compound. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol outlines a general procedure for the synthesis of a 2-aryl-3-fluorotoluene derivative.

Materials and Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Syringes for liquid transfer

-

Rotary evaporator

-

Silica gel for column chromatography

Reagents:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

-

Deionized water (if using an aqueous base solution)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the anhydrous and degassed solvent (e.g., 5-10 mL of toluene/water mixture) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Summary Table (Representative Conditions):

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid | Arylboronic Acid (1.2 equiv) |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 100 °C |

| Reaction Time | 12-24 h |

| Typical Yield | 60-90% (substrate dependent) |

Experimental Workflow Diagram:

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Protocol 2: Negishi Coupling of this compound with an Organozinc Reagent

This protocol provides a general method for the Negishi coupling. Note that organozinc reagents are often prepared in situ and are sensitive to air and moisture.

Materials and Equipment:

-

Schlenk line and associated glassware

-

Dry solvents and reagents

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Syringes for liquid transfer

-

Rotary evaporator

-

Silica gel for column chromatography

Reagents:

-

This compound

-

Organozinc reagent (Aryl-ZnX, prepared in situ from the corresponding aryl halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos or SPhos)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the palladium precursor and the ligand (if applicable) in anhydrous solvent. Stir for 15-30 minutes at room temperature.

-

Addition of Reactants: To the catalyst mixture, add a solution of this compound (1.0 mmol) in the same anhydrous solvent.

-

Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.1-1.5 mmol) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.

-

Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table (Representative Conditions):

| Parameter | Condition |

| Aryl Halide | This compound |

| Organometallic Reagent | Arylzinc Halide (1.2 equiv) |

| Catalyst System | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) |

| Solvent | Anhydrous THF |

| Temperature | 65 °C |

| Reaction Time | 4-12 h |

| Typical Yield | 70-95% (substrate dependent) |

Experimental Workflow Diagram:

Caption: Step-by-step workflow for Negishi coupling.

Conclusion

This compound is a strategic building block for the synthesis of complex biaryl molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, provides a reliable pathway to novel compounds for pharmaceutical and agrochemical research. The provided protocols offer a foundation for the application of this versatile intermediate in various synthetic endeavors. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: 2-Chloro-3-fluorotoluene as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications and synthetic utility of 2-Chloro-3-fluorotoluene, a key halogenated aromatic intermediate. Its unique substitution pattern offers distinct reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Introduction

This compound (CAS No. 116850-28-3) is a halogenated toluene derivative that serves as a versatile precursor in multi-step organic synthesis. The presence of chlorine and fluorine atoms on the aromatic ring, ortho and meta to the methyl group respectively, imparts specific electronic and steric properties. This substitution pattern allows for regioselective functionalization of the aromatic ring and modification of the methyl group, providing access to a wide range of downstream products, including substituted benzoic acids, benzaldehydes, anilines, and benzyl halides. These derivatives are crucial intermediates in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its important derivatives is presented in Table 1.

Table 1: Physicochemical Data of this compound and Key Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 116850-28-3 | C₇H₆ClF | 144.57 | Not specified |

| 2-Chloro-3-fluorobenzyl bromide | 874285-19-5 | C₇H₅BrClF | 223.47 | Not specified |

| 2-Chloro-3-fluoroaniline | 21397-08-0 | C₆H₅ClFN | 145.56 | 214 |

Key Synthetic Transformations and Experimental Protocols

This compound can undergo a variety of chemical transformations to yield valuable intermediates. The following sections detail the protocols for some of these key reactions.

Side-Chain Halogenation: Synthesis of 2-Chloro-3-fluorobenzyl Halides

Side-chain halogenation of the methyl group provides a reactive handle for subsequent nucleophilic substitution reactions.

This protocol is adapted from established methods for the side-chain chlorination of substituted toluenes.[1]

Objective: To synthesize 2-chloro-3-fluorobenzyl chloride.

Materials:

-

This compound

-

Gaseous chlorine

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN) or UV lamp

-

Inert solvent (e.g., carbon tetrachloride)

-

Nitrogen or Argon gas supply

-

Reaction flask with reflux condenser and gas inlet

Procedure:

-

In a fume hood, equip a three-necked flask with a reflux condenser, a gas inlet tube, and a thermometer.

-

Charge the flask with this compound and the inert solvent.

-

Heat the mixture to reflux under an inert atmosphere.

-

Once refluxing, introduce a steady stream of dry chlorine gas while irradiating with a UV lamp or in the presence of a radical initiator.

-

Monitor the reaction progress by Gas Chromatography (GC) to follow the formation of the desired monochlorinated product and minimize the formation of di- and trichlorinated byproducts.

-

Upon completion, stop the chlorine flow and cool the reaction mixture to room temperature.

-

Purge the system with nitrogen to remove any residual chlorine and HCl.

-

The crude product can be purified by fractional distillation under reduced pressure.

Table 2: Representative Data for Side-Chain Chlorination of Substituted Toluenes

| Starting Material | Chlorinating Agent | Initiator/Condition | Product | Yield (%) | Reference |

| 2-Chlorotoluene | Gaseous Chlorine | UV light | 2-Chlorobenzyl chloride | High | [1] |

Diagram 1: Experimental Workflow for Side-Chain Chlorination

Caption: Workflow for the synthesis of 2-chloro-3-fluorobenzyl chloride.

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to a formyl or carboxyl group, yielding 2-chloro-3-fluorobenzaldehyde or 2-chloro-3-fluorobenzoic acid, respectively. These are important intermediates in pharmaceutical synthesis.

This protocol is based on the oxidation of substituted toluenes. A specific example of oxidizing a similar compound, 2-chloro-3-nitrotoluene, to the corresponding benzaldehyde has been reported.[2] Further oxidation to the carboxylic acid can be achieved using standard oxidizing agents.

Objective: To synthesize 2-chloro-3-fluorobenzoic acid.

Materials:

-

This compound

-

Strong oxidizing agent (e.g., potassium permanganate, chromic acid)

-

Sulfuric acid (if using KMnO₄)

-

Sodium bisulfite

-

Ethyl acetate

-

Sodium sulfate

-

Reaction flask with reflux condenser

Procedure:

-

In a round-bottom flask, prepare a solution of this compound in a suitable solvent (e.g., water/acetone for KMnO₄ oxidation).

-

Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the toluene derivative.

-

If necessary, add sulfuric acid dropwise.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

-

Filter the mixture to remove any solid byproducts (e.g., MnO₂).

-

Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Table 3: Representative Data for Oxidation of Substituted Toluenes

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 2-chloro-3-nitrotoluene | Hydrogen peroxide/catalyst | 2-chloro-3-nitrobenzaldehyde | 77.7 | [2] |

Diagram 2: Synthetic Pathway for the Oxidation of this compound

Caption: Oxidation pathway from this compound.

Aromatic Nitration and Subsequent Reduction

Nitration of the aromatic ring followed by reduction of the nitro group is a common strategy to introduce an amino group, leading to the synthesis of substituted anilines.

The regioselectivity of nitration will be directed by the existing substituents. The subsequent reduction of the nitro-intermediate yields the corresponding aniline.

Objective: To synthesize 2-chloro-3-fluoroaniline.

Materials:

-

This compound

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

Step 1: Nitration

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid.

-

To the cooled sulfuric acid, add this compound dropwise, maintaining the temperature below 10°C.

-

Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping it cool.

-

Add the nitrating mixture dropwise to the toluene solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitro-derivative.

Step 2: Reduction

-

Dissolve the crude nitro-derivative in a suitable solvent (e.g., ethanol for SnCl₂ reduction).

-

Add the reducing agent (e.g., a solution of SnCl₂ in concentrated HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction and neutralize with a concentrated sodium hydroxide solution until basic.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude aniline can be purified by column chromatography or distillation.

Table 4: Representative Data for Nitration and Reduction of Halogenated Aromatics

| Reaction | Substrate | Reagents | Product | Yield (%) |

| Nitration | 2-Fluorotoluene | HNO₃/H₂SO₄ | 2-Fluoro-5-nitrotoluene & isomers | High conversion |

| Reduction | 3-chloro-2,4-difluoronitrobenzene | H₂/Raney Nickel | 3-chloro-2,4-difluoroaniline | 99.6 |

Diagram 3: Synthesis of 2-Chloro-3-fluoroaniline

Caption: Pathway to 2-Chloro-3-fluoroaniline.

Applications in Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. For instance, substituted benzyl halides are used in the synthesis of antiretroviral drugs.

Role in the Synthesis of Elvitegravir

A key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection, is a substituted benzyl halide. While the literature describes the use of 3-chloro-2-fluorobenzylzinc bromide, this highlights the importance of the corresponding benzyl bromide, which would be synthesized from this compound.

Diagram 4: Logical Connection to Elvitegravir Synthesis

Caption: Role of this compound derivative in Elvitegravir synthesis.

Conclusion

This compound is a strategic chemical intermediate with significant potential in the synthesis of high-value organic compounds. Its versatile reactivity allows for the introduction of various functional groups through well-established synthetic transformations such as side-chain halogenation, oxidation, and aromatic substitution. These transformations yield key building blocks for the pharmaceutical and agrochemical industries, underscoring the importance of this compound in modern drug discovery and development. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working in these fields.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmacologically active compounds and functional materials.